5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-methoxybenzenesulfonamide
Description
5-Chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 5-chloro-2-methoxy group and a hydroxyethyl-indole moiety. This compound shares structural motifs with non-steroidal anti-inflammatory drugs (NSAIDs) and serotonin receptor ligands, suggesting possible applications in inflammation or neurological disorders .
Properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-21-8-7-12-9-13(3-5-15(12)21)16(22)11-20-26(23,24)18-10-14(19)4-6-17(18)25-2/h3-10,16,20,22H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHLMTVBJJTGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a chloro group, a hydroxyl group, and an indole moiety, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, including kinases and G-protein-coupled receptors (GPCRs), which are pivotal in many cellular processes.
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN2O3S |
| Molecular Weight | 344.84 g/mol |
| CAS Number | 2034594-98-2 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Moiety : This can be achieved through Fischer indole synthesis or similar methods.
- Introduction of Hydroxyethyl Group : A nucleophilic substitution reaction is used to attach the hydroxyethyl group.
- Sulfonamide Formation : The final step involves the reaction of the intermediate with sulfonyl chloride to yield the sulfonamide derivative.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has shown significant inhibitory activity on epidermal growth factor receptor (EGFR) mutations, which are critical in many cancers.
- Case Study : In a study evaluating various derivatives of indole compounds, this compound exhibited an IC50 value of approximately 0.12 µM against EGFR T790M mutations .
The proposed mechanism involves the inhibition of specific kinases that promote cell proliferation and survival. The indole structure is known for its ability to interact with kinase domains, potentially leading to apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that the unique combination of functional groups in this compound may enhance its binding affinity to biological targets compared to other derivatives.
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide | Lacks chlorine substituent | Moderate antiproliferative activity |
| 2,4-dichloro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide | More halogenation | Higher potency against certain cancer types |
| 5-chloro-N-(2-hydroxy-2-(1-methylindol-5-yl)ethyl)-thiophene-2-carboxamide | Contains thiophene ring | Notable EGFR inhibitory activity |
Scientific Research Applications
5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-methoxybenzenesulfonamide is a sulfonamide compound featuring a combination of an indole moiety and a sulfonamide group, which gives it potential biological activities. It has applications in medicinal chemistry, specifically in the development of antibacterial and anticancer agents.
Chemical Properties
- Molecular Formula C18H19ClN2O4S
- Molecular Weight 394.9 g/mol
- Class Sulfonamide, due to the presence of the sulfonamide functional group (-SO2NH2).
- Contains an indole ring.
- The presence of chlorine and methoxy groups further modifies its reactivity and biological profile.
- Exists as a solid at room temperature.
Synthesis
The synthesis of this compound typically involves several steps:
- The reaction conditions are optimized for high yield and purity, often utilizing automated reactors for precise control over temperature and pressure.
- Continuous flow systems may also be employed to enhance efficiency during large-scale production.
Reactions
The compound can undergo various chemical reactions due to its functional groups. Monitoring these reactions typically involves techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) to ensure product purity and yield.
Mechanism of Action
The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors within biological systems. The sulfonamide group mimics natural substrates, effectively inhibiting enzyme activity by blocking their active sites. Research indicates that compounds with similar structures exhibit antibacterial properties by targeting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis.
Applications
This compound has several significant applications:
- Development of antibacterial and anticancer agents.
- Its synthesis and biological activities have been documented in multiple research articles, highlighting its significance in pharmaceutical applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Substituent Variations
5-Chloranyl-2-Methoxy-N-(6-Methoxy-3-Methyl-1,2-Benzoxazol-5-Yl)Benzenesulfonamide (8P9)
- Structure : Replaces the indole with a benzoxazole ring.
- Molecular Formula : C₁₆H₁₅ClN₂O₅S.
- Key Differences: The benzoxazole group introduces a fused oxazole ring, increasing electron-withdrawing properties compared to the indole’s electron-rich system.
5-Chloro-N-(2-(Furan-3-Yl)-2-Hydroxyethyl)-2-Methoxybenzenesulfonamide (CAS 1396857-30-9)
- Structure : Substitutes indole with a furan ring.
- Molecular Formula: C₁₃H₁₄ClNO₅S.
- Key Differences :
5-Chloro-2-Methoxy-N-[2-[2-Methyl-5-(Trifluoromethoxy)-1H-Indol-3-Yl]Ethyl]Benzenesulfonamide (CAS 2361866-92-2)
- Structure : Adds a trifluoromethoxy group to the indole.
- Molecular Formula : C₁₉H₁₈ClF₃N₂O₄S.
- Higher molecular weight (462.9 g/mol) may reduce solubility .
Functional Group Modifications
N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide Derivatives
- Examples : Compounds from and .
- Structure : Lack the hydroxyethyl-indole side chain.
- Key Differences :
4-Chloro-2-(6-Chlorobenzo[1,3]Dioxol-5-Ylmethylthio)-N-[Imino(3-Methyl-2-Thioxo-2,3-Dihydro-1H-Imidazol-1-Yl)Methyl]Benzenesulfonamide (Compound 11)
- Structure : Features a thioether-linked benzo[1,3]dioxol group.
- Melting point (177–180°C) indicates higher crystallinity compared to the target compound’s likely amorphous form .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing benzenesulfonamide derivatives like 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-methoxybenzenesulfonamide?
- Methodology : A common approach involves reacting a benzenesulfonyl chloride derivative with an amine under basic conditions. For example, N-(5-chloro-2-methoxyphenyl)benzenesulfonamide was synthesized by stirring benzenesulfonyl chloride with 5-chloro-2-methoxyaniline in aqueous sodium carbonate, followed by recrystallization in methanol . For more complex substituents (e.g., the indole moiety), coupling reactions using EDC/HOBt in dichloromethane or introducing sulfonamide groups via chlorosulfonic acid intermediates may be required .
- Key Considerations : Monitor reaction pH to avoid hydrolysis of sulfonyl chloride intermediates. Purification via column chromatography (e.g., silica gel) or recrystallization is critical for isolating high-purity products .
Q. How is structural characterization of this compound performed?
- Techniques :
- NMR Spectroscopy : and NMR confirm substituent positions and chemical environments. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks. The crystal structure of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide revealed a planar sulfonamide group and intermolecular hydrogen bonds involving the NH group .
Advanced Research Questions
Q. How can synthetic yields be optimized for structurally similar sulfonamides?
- Strategies :
- Solvent and Catalyst Screening : Use polar aprotic solvents (e.g., DCM) with coupling agents like EDC/HOBt to enhance amine-sulfonyl chloride reactivity .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide formation .
- Yield Comparison :
| Compound | Reaction Conditions | Yield | Ref. |
|---|---|---|---|
| 35 | EDC/HOBt, DCM, 0°C | 37% | |
| 36 | Method A (unoptimized) | 62% |
- Advanced Tip : Employ flow chemistry for continuous synthesis to improve scalability and reduce purification steps .
Q. How to address contradictions in biological activity data across different assays?
- Case Study : Sulfonamide derivatives showed variable antibacterial activity against Gram-positive vs. Gram-negative strains in vitro .
- Resolution Steps :
Assay Validation : Ensure consistent inoculum size and growth conditions (e.g., pH, temperature).
Structure-Activity Relationship (SAR) : Modify substituents systematically. For example, replacing chlorine with bulkier halogens may enhance membrane permeability .
Mechanistic Studies : Use molecular docking to evaluate target binding (e.g., NLRP3 inflammasome inhibition) and validate with cellular assays (e.g., IL-1β release) .
Q. What advanced techniques are used to study the compound’s mechanism of action?
- In Silico Modeling : Dock the compound into protein targets (e.g., NLRP3) using software like MOE to predict binding modes .
- In Vivo Models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models, focusing on hydroxyl group metabolism and sulfonamide stability .
- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to target proteins .
Data Contradiction Analysis
Q. How to resolve discrepancies in NMR data interpretation?
- Example : Overlapping aromatic proton signals in NMR.
- Approach :
- Use 2D NMR (e.g., COSY, HSQC) to assign protons unambiguously .
- Compare with literature data for analogous compounds (e.g., N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide ) to identify substituent effects .
Q. Why might biological activity vary between in vitro and in vivo studies?
- Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
